molecular formula C13H19NO B3501757 4-(2,5-dimethylbenzyl)morpholine

4-(2,5-dimethylbenzyl)morpholine

Cat. No.: B3501757
M. Wt: 205.30 g/mol
InChI Key: KVNDJNNBCGBVBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Morpholines, the family to which 4-(2,5-dimethylbenzyl)morpholine belongs, are often synthesized from 1,2-amino alcohols and related compounds . Recent advances in the synthesis of morpholines have been made using transition metal catalysis and stereoselective methods .


Molecular Structure Analysis

The molecular weight of this compound is 205.30 g/mol . The InChIKey, a unique identifier for the compound, is KVNDJNNBCGBVBR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Morpholine, the parent compound of this compound, is known to react readily with most acids to form corresponding salts . It also reacts with carbon dioxide under anhydrous conditions to form carbamates and with carbon disulfide to form dithiocarbamates .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.30 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound has a topological polar surface area of 12.5 Ų and a complexity of 189 .

Mechanism of Action

While the specific mechanism of action for 4-(2,5-dimethylbenzyl)morpholine is not available, morpholine derivatives have been found to possess a wide range of biological activities . They have been shown to have significant contributions to the pharmacophore for certain enzyme active-site inhibitors and to bestow selective affinity for a wide range of receptors .

Safety and Hazards

The safety data sheet for morpholine, a related compound, indicates that it is flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child .

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-3-4-12(2)13(9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNDJNNBCGBVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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